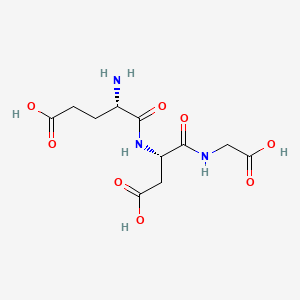
Glutamyl-aspartyl-glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glutamyl-aspartyl-glycine is a tripeptide composed of the amino acids glutamate, aspartate, and glycine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of glutamyl-aspartyl-glycine can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The process involves the following steps:
Attachment of the first amino acid: The first amino acid, typically protected at the N-terminus, is attached to the resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis using specific aminopeptidases. These enzymes catalyze the formation of peptide bonds between amino acids, offering a more environmentally friendly and efficient alternative to chemical synthesis .
Análisis De Reacciones Químicas
Types of Reactions
Glutamyl-aspartyl-glycine can undergo various chemical reactions, including:
Oxidation: The oxidation of the peptide can lead to the formation of disulfide bonds if cysteine residues are present.
Reduction: Reduction reactions can break disulfide bonds, if present.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids through enzymatic or chemical methods.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Enzymes like aminopeptidases or chemical reagents for specific amino acid modifications.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield free thiol groups.
Aplicaciones Científicas De Investigación
Glutamyl-aspartyl-glycine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and metabolism.
Medicine: Potential therapeutic applications due to its involvement in various biochemical pathways.
Industry: Utilized in the production of bioactive peptides and as a substrate for enzymatic reactions
Mecanismo De Acción
The mechanism of action of glutamyl-aspartyl-glycine involves its interaction with specific enzymes and receptors in the body. For example, it can act as a substrate for aminopeptidases, which cleave the peptide into its constituent amino acids. These amino acids can then participate in various metabolic pathways, including the synthesis of neurotransmitters and other bioactive compounds .
Comparación Con Compuestos Similares
Similar Compounds
Glutathione (γ-glutamyl-cysteinyl-glycine): A major intracellular antioxidant involved in detoxification and cellular protection.
Aspartyl-glycine: A dipeptide composed of aspartate and glycine, involved in protein digestion and metabolism.
Uniqueness
Its combination of glutamate, aspartate, and glycine allows it to participate in various metabolic pathways and interact with specific enzymes and receptors, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
75007-24-8 |
|---|---|
Fórmula molecular |
C11H17N3O8 |
Peso molecular |
319.27 g/mol |
Nombre IUPAC |
(4S)-4-amino-5-[[(2S)-3-carboxy-1-(carboxymethylamino)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C11H17N3O8/c12-5(1-2-7(15)16)10(21)14-6(3-8(17)18)11(22)13-4-9(19)20/h5-6H,1-4,12H2,(H,13,22)(H,14,21)(H,15,16)(H,17,18)(H,19,20)/t5-,6-/m0/s1 |
Clave InChI |
DSPQRJXOIXHOHK-WDSKDSINSA-N |
SMILES isomérico |
C(CC(=O)O)[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)O)N |
SMILES canónico |
C(CC(=O)O)C(C(=O)NC(CC(=O)O)C(=O)NCC(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



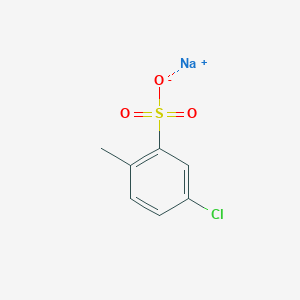
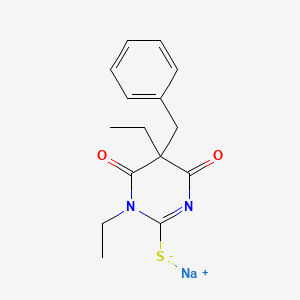
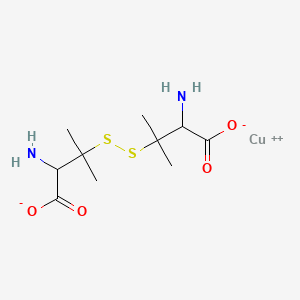

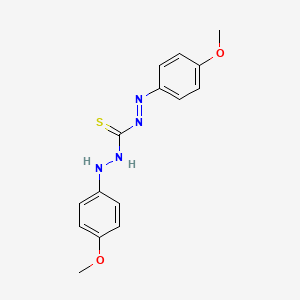
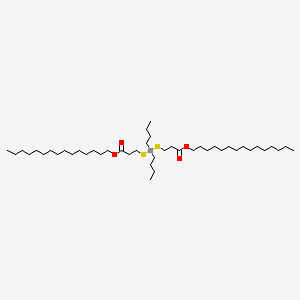
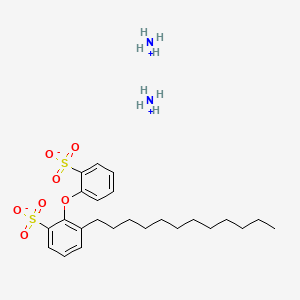
![Ethanol,[1-3H]](/img/structure/B13790943.png)


![Acetamide,2-[(3-amino-4-methylphenyl)amino]-2-thioxo-](/img/structure/B13790961.png)
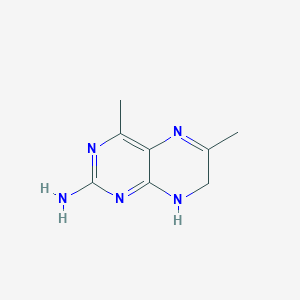
![Ethanaminium, 2-amino-N-[2-[[(2Z)-3-carboxy-1-oxo-2-propenyl]oxy]ethyl]-N,N-dimethyl-2-oxo-, dodecyl sulfate](/img/structure/B13790982.png)
